molecular formula C13H17NO3 B5875109 N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide

N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide

Cat. No.: B5875109
M. Wt: 235.28 g/mol
InChI Key: WKLKHFDOQVYRJB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide is an organic compound characterized by the presence of a benzodioxole ring attached to an ethylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide typically involves the reaction of 1,3-benzodioxole with an appropriate ethylbutanamide precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,3-benzodioxole is coupled with an ethylbutanamide derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate microtubule dynamics sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(4-2)13(15)14-10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLKHFDOQVYRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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